Deanxit

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

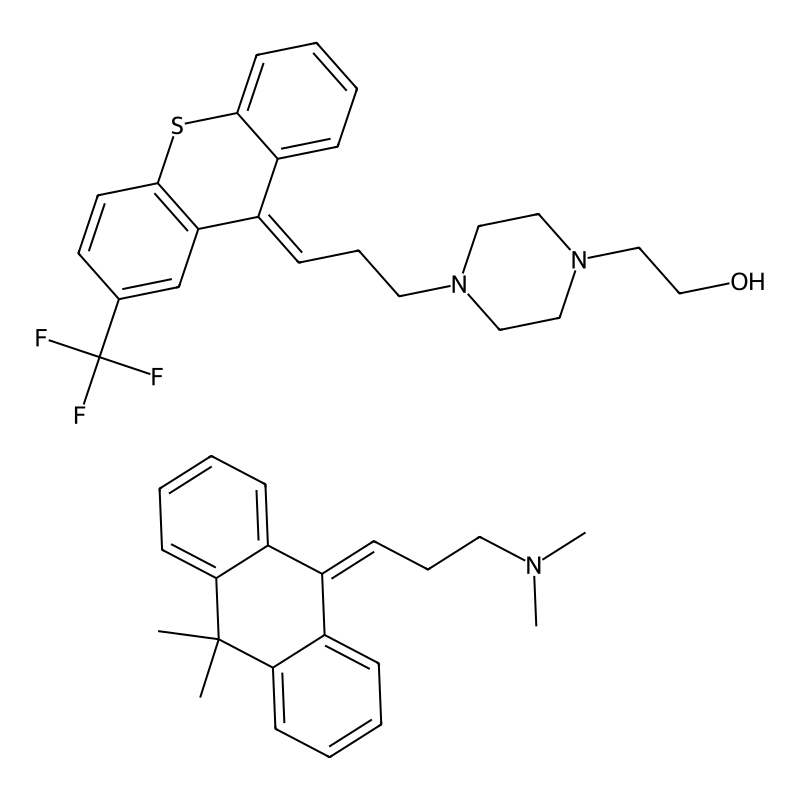

Deanxit is a pharmaceutical compound that combines two active ingredients: Flupentixol and Melitracen. Flupentixol, a neuroleptic of the thioxanthene class, exhibits anxiolytic and antidepressant properties, while Melitracen is a tricyclic antidepressant known for its activating effects. Each Deanxit tablet contains 0.5 mg of Flupentixol (as flupentixol dihydrochloride) and 10 mg of Melitracen (as melitracen hydrochloride) . The drug is primarily used to treat anxiety and depressive disorders, leveraging the synergistic effects of its components to enhance mood and alleviate symptoms associated with these conditions .

The pharmacokinetics of Deanxit involves the metabolism of its components through various biochemical pathways:

- Flupentixol undergoes metabolism mainly via sulfoxidation, dealkylation, and glucuronidation, resulting in inactive metabolites. The elimination half-life is approximately 35 to 61 hours depending on the route of administration .

- Melitracen is metabolized primarily through demethylation and hydroxylation, with its main active metabolite being litracen. Its elimination half-life is around 62 hours .

Both compounds are predominantly excreted through feces rather than urine, indicating a significant degree of enterohepatic recirculation .

Deanxit exhibits a range of biological activities due to its dual composition:

- Flupentixol acts as an antagonist at dopamine receptors (D1 and D2), contributing to its antipsychotic effects. It also possesses weak anticholinergic properties .

- Melitracen functions by inhibiting the reuptake of serotonin and norepinephrine, similar to other tricyclic antidepressants. This mechanism enhances mood and alleviates depressive symptoms .

The combined action of these agents results in improved mood, reduced anxiety, and increased energy levels in patients suffering from mood disorders .

The synthesis of Deanxit involves the individual preparation of its active ingredients:

- Flupentixol is synthesized through a multi-step chemical process involving thioxanthene derivatives.

- Melitracen is produced from precursor compounds through reactions that typically include amination and cyclization processes.

Both compounds are then combined in specific ratios to form the final pharmaceutical product, ensuring stability and efficacy .

Deanxit is primarily indicated for:

- Treatment of anxiety disorders

- Management of depressive episodes

- Addressing psychosomatic symptoms associated with chronic conditions

Despite its therapeutic uses, Deanxit has faced regulatory scrutiny in several countries due to safety concerns, leading to bans and restrictions on its use in places like India and the United States .

Deanxit may interact with various medications and substances:

- Co-administration with selective serotonin reuptake inhibitors (SSRIs) can increase the risk of serotonin syndrome.

- The use of anesthetics during treatment may elevate the risk of arrhythmias.

- Caution is advised when used alongside other central nervous system depressants due to potential additive sedative effects .

Patients should be monitored closely for adverse reactions when combining Deanxit with other psychotropic medications.

Deanxit's unique formulation sets it apart from other antidepressants and anxiolytics. Similar compounds include:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Amitriptyline | Tricyclic Antidepressant | Depression | More sedative effects compared to Melitracen |

| Clomipramine | Tricyclic Antidepressant | Obsessive-Compulsive Disorder | Stronger serotonergic activity |

| Olanzapine | Atypical Antipsychotic | Schizophrenia | Broader spectrum of antipsychotic activity |

| Sertraline | Selective Serotonin Reuptake Inhibitor | Depression & Anxiety | More targeted action on serotonin reuptake |

Deanxit's combination of Flupentixol and Melitracen provides a unique profile that blends anxiolytic effects with antidepressant properties while minimizing sedation compared to traditional tricyclics like amitriptyline .

Synthetic Pathways for Flupentixol-Melitracen Composite

The synthesis of Deanxit requires the independent preparation of both flupentixol and melitracen before their combination into the final pharmaceutical formulation. The flupentixol component follows a complex synthetic pathway beginning with 10-hydroxy-10-(3-dimethylaminopropyl)-2-trifluoromethylthioxanthene as the key intermediate [3]. This intermediate undergoes a crucial dehydration reaction using either thionyl chloride or acetic anhydride in organic solvents such as tetrahydrofuran, acetonitrile, or acetone to produce 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene [3].

The synthetic route demonstrates remarkable efficiency when optimal molar ratios are maintained. Research indicates that the molar ratio of dehydrating agents to the thioxanthene starting material should range from 1:1 to 4:1 to achieve maximum yield while controlling the Z-isomer content between 42% and 52% [3]. This stereochemical control is critical for pharmaceutical efficacy, as the European Pharmacopoeia specifically requires Z-type flupentixol content within this range for therapeutic applications [3].

Following dehydration, the intermediate undergoes nucleophilic substitution with N-hydroxyethyl piperazine under elevated temperatures ranging from 130°C to 170°C for reaction periods extending 24 to 48 hours [3]. The molar ratio of N-hydroxyethyl piperazine to the thioxanthene intermediate is optimized at 20:1 to 30:1 to ensure complete conversion and maintain the desired Z-isomer content [3]. This reaction produces the flupentixol base, which is subsequently converted to the hydrochloride salt by treatment with hydrogen chloride gas in organic solvents.

The melitracen synthesis pathway involves a distinctly different approach, utilizing Grignard-based methodology that has been successfully adapted for continuous flow processes [4] [5]. The traditional batch process for melitracen hydrochloride preparation begins with a Grignard addition reaction carried out at room temperature, followed by hydrolysis of the magnesium alkoxide intermediate and subsequent dehydration of the resulting alcohol [4] [5]. This process has been optimized to reduce environmental impact and improve efficiency through the implementation of continuous reactor systems.

The Grignard-based synthesis offers several advantages over traditional methods, including reduced footprint, lower energy consumption, fewer synthetic steps, and decreased raw material usage [5]. The continuous flow setup has proven capable of producing significant quantities of melitracen hydrochloride while maintaining high purity standards. The final step involves crystallization with 2 M hydrochloric acid in diethyl ether to afford pure melitracen hydrochloride [5].

Advanced synthetic approaches have also incorporated metal-catalyzed reactions for improved efficiency and selectivity [6]. Transition metals including iron, nickel, and ruthenium serve as catalysts in various steps of tricyclic antidepressant synthesis, enabling more controlled formation of key structural motifs. These catalytic methods have demonstrated enhanced product yields and reduced reaction times compared to traditional synthetic approaches [6].

The integration of both components into the final Deanxit formulation requires precise stoichiometric control. Each tablet contains 0.5 mg of flupentixol (as 0.584 mg flupentixol dihydrochloride) and 10 mg of melitracen (as 11.25 mg melitracen hydrochloride) [7]. This specific ratio is maintained through careful weighing and mixing procedures during tablet compression, ensuring consistent therapeutic dosing across manufacturing batches.

Key Reaction Mechanisms in Thiol-Yne Click Chemistry

While traditional pharmaceutical synthesis relies on conventional organic chemistry methodologies, emerging applications of click chemistry, particularly thiol-yne reactions, are revolutionizing drug development and manufacturing processes [8] [9] [10]. Thiol-yne click chemistry represents a powerful and versatile methodology for materials synthesis, offering high efficiency and excellent functional group tolerance [8].

The thiol-yne reaction mechanism involves the sequential addition of thiyl radicals to alkyne functionalities, proceeding through anti-Markovnikov addition pathways [9] [10]. This reaction typically requires radical initiators or ultraviolet irradiation to generate the necessary thiyl radical species. The mechanism begins with the formation of a sulfanyl radical, which subsequently adds to the alkyne triple bond, generating a vinyl radical intermediate [11].

The kinetics of thiol-yne photopolymerizations demonstrate rapid consumption of both alkyne and thiol functional groups within the first several minutes of reaction [11]. During this process, intermediate vinyl sulfide species form and are subsequently consumed as the polymerization proceeds. The vinyl sulfide concentration reaches a maximum at approximately 0.2 minutes of irradiation, after which consumption exceeds formation due to continued thiol addition to alkyne [11].

In pharmaceutical applications, thiol-yne click chemistry has found utility in bioconjugation processes, drug delivery system design, and polymer synthesis [12]. The reaction's high selectivity and efficiency make it particularly valuable for creating 1,2,3-triazoles, which exhibit excellent pharmacological properties and have been extensively used in antiviral, anticancer, and antibacterial drug synthesis [12].

Recent developments in aqueous thiol-yne click reactions have expanded the methodology's applicability to pharmaceutical synthesis. Optimization studies using tert-butyl hydroperoxide as a water-soluble radical initiator have demonstrated successful hydrothiolation under mild conditions [13]. The reaction proceeds effectively in water or water/dimethylformamide mixtures, with catalytic amounts of tert-butyl hydroperoxide (0.05 mol%) producing high yields under sunlight irradiation [13].

The mechanistic pathway involves the photolytic cleavage of tert-butyl hydroperoxide into tert-butoxyl and hydroxyl radicals under sunlight exposure [13]. The tert-butoxyl radical subsequently converts thiols into thiyl radicals, which undergo coupling reactions with alkynes to produce hydrothiolated products. This mechanism has been confirmed through high-resolution mass spectrometry analysis, demonstrating the formation of the expected radical intermediates [13].

Pharmaceutical companies are increasingly exploring thiol-yne click chemistry for modular synthesis approaches, particularly in the development of complex molecules requiring multiple functional group installations [14]. The reaction's compatibility with various functional groups and its tolerance to aqueous conditions make it suitable for synthesizing drug conjugates and targeting ligands for therapeutic applications.

Purification and Isolation Methodologies

Pharmaceutical purification represents one of the most critical aspects of active pharmaceutical ingredient manufacturing, requiring sophisticated techniques to achieve the stringent purity standards demanded by regulatory authorities [15]. The purification of Deanxit components necessitates multiple complementary methodologies, each tailored to address specific impurity profiles and chemical characteristics.

Crystallization remains the most widely employed purification technique in pharmaceutical manufacturing, offering excellent selectivity for product isolation from complex reaction mixtures [16] [17]. For flupentixol purification, cooling crystallization techniques are particularly effective, involving the controlled reduction of temperature in saturated solutions to induce selective precipitation [17]. The process requires careful control of nucleation and crystal growth parameters to achieve optimal particle size distribution and polymorphic form.

Solvent selection plays a crucial role in crystallization success, influencing solubility, growth kinetics, nucleation rates, impurity purging, polymorph control, and crystal morphology [18]. Systematic solvent screening approaches evaluate multiple criteria including yield, productivity, antisolvent efficiency, solvation propensity, impurity rejection, and environmental considerations [18]. Advanced predictive modeling tools assist in rational solvent selection, reducing experimental burden while optimizing process parameters.

Recrystallization techniques provide additional purification capabilities, particularly for achieving pharmaceutical-grade purity levels [19] [20]. The process involves dissolving crude material in hot solvent followed by controlled cooling to selectively precipitate the desired product while leaving impurities in solution [20]. Multiple recrystallization cycles may be necessary to achieve the required purity specifications, particularly for highly potent active pharmaceutical ingredients.

High-Performance Liquid Chromatography serves as both an analytical tool and a preparative purification method for complex pharmaceutical compounds [21] [22]. Preparative HPLC systems equipped with advanced stationary phases enable the separation of closely related compounds, including stereoisomers and structural analogs. The technique offers exceptional resolution and can handle gram-scale purifications when properly scaled.

Column chromatography provides a versatile approach to pharmaceutical purification, utilizing differential partitioning between stationary and mobile phases to achieve separation [22]. Silica gel, alumina, and polymeric resins serve as common stationary phases, with careful selection of eluent systems enabling selective compound elution. The technique is particularly valuable for removing reaction by-products and structural impurities that differ significantly in polarity from the target compound.

Supercritical Fluid Chromatography has gained prominence as an environmentally friendly purification technique, utilizing supercritical carbon dioxide as the mobile phase [23]. This approach offers faster analysis times, reduced solvent consumption, and improved separation of chiral compounds compared to traditional liquid chromatography. The technique is particularly well-suited for purifying lipophilic compounds and natural products.

Advanced purification strategies incorporate multiple orthogonal techniques to achieve comprehensive impurity removal [24]. The approach begins with enriched sample preparation, focusing on feedstock materials with high target compound content. Understanding chemical stability factors, including solvent effects, pH sensitivity, and thermal degradation pathways, guides the selection of appropriate purification conditions [24].

Liquid-liquid extraction techniques provide efficient separation based on differential solubility in immiscible solvent systems [25]. The method involves dissolving crude material in a solvent where impurities are preferentially soluble, enabling selective product recovery. Careful selection of extraction solvents and pH conditions optimizes separation efficiency while minimizing product loss.

Centrifugation and sedimentation methods offer mechanical separation capabilities for removing particulate impurities and facilitating solid-liquid separations [23]. High-speed centrifugation enables the separation of materials with similar densities, while sedimentation techniques utilize gravitational forces for larger-scale separations.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical, operational, and regulatory challenges that must be systematically addressed to ensure successful commercialization [26] [27] [28]. Pharmaceutical manufacturing at industrial scale involves complex interactions between process chemistry, equipment engineering, quality control systems, and regulatory compliance requirements.

Process optimization and reproducibility represent fundamental challenges during scale-up operations [26]. Variations in equipment design, material properties, and process dynamics between laboratory and industrial scales can lead to significant product inconsistencies. Heat transfer, mass transfer, and mixing efficiency often differ substantially between small and large vessels, potentially compromising product quality and yield [26].

The application of Process Analytical Technology provides real-time monitoring capabilities that enable early detection of process deviations [26]. These systems incorporate advanced sensors and analytical instruments to continuously monitor critical process parameters, ensuring consistent product quality throughout manufacturing operations. Implementation of PAT requires significant investment in instrumentation and data management systems, but offers substantial benefits in process control and regulatory compliance.

Quality by Design principles emphasize the importance of understanding fundamental process relationships during scale-up development [26]. This approach requires comprehensive characterization of raw materials, process parameters, and their effects on product quality attributes. Design of Experiments methodologies enable systematic investigation of parameter interactions, leading to robust process conditions that remain stable during scale-up.

Regulatory compliance presents ongoing challenges throughout the scale-up process, requiring demonstration of equivalence between laboratory and industrial-scale operations [26]. Regulatory agencies including the Food and Drug Administration and European Medicines Agency mandate adherence to Good Manufacturing Practices throughout all manufacturing operations. Documentation requirements become increasingly complex at industrial scale, necessitating comprehensive batch records and quality control testing.

Good Manufacturing Practice guidelines provide comprehensive frameworks for pharmaceutical manufacturing, covering facility design, personnel training, equipment qualification, and quality management systems [29]. These regulations mandate that manufacturing facilities maintain clean and hygienic production areas with controlled environmental conditions to prevent cross-contamination [29]. All critical processes must be validated to ensure consistency and compliance with specifications.

Raw material supply chain management becomes increasingly complex at industrial scale, requiring robust supplier qualification and incoming material testing programs [28]. Disruptions in raw material supply can lead to production delays and drug shortages, necessitating careful supplier diversification and inventory management strategies [28]. Quality control testing of incoming materials must be scaled proportionally to accommodate increased throughput while maintaining analytical accuracy.

Equipment scaling presents significant engineering challenges, particularly for complex multi-step synthesis processes [27]. Reaction vessels, mixing systems, heat transfer equipment, and separation devices must be designed to maintain equivalent performance characteristics at larger scales. Scale-up factors for mixing, heat transfer, and mass transfer often require empirical determination through pilot-scale studies.

Environmental and safety considerations become more critical at industrial scale due to increased chemical handling volumes and waste generation [28]. Implementation of green chemistry principles helps minimize environmental impact while reducing raw material costs. Waste treatment and disposal systems must be designed to handle increased volumes while meeting environmental regulations.

Technology transfer from development to manufacturing organizations requires comprehensive documentation and knowledge transfer protocols [27]. Process understanding developed during research phases must be effectively communicated to manufacturing personnel through detailed procedures, training programs, and technical support systems. Analytical method transfer ensures that quality control laboratories can accurately measure product quality attributes using validated methodologies.

Manufacturing cost considerations become paramount at industrial scale, requiring optimization of material utilization, energy consumption, and labor efficiency [28]. Process economics must balance raw material costs, processing time, yield optimization, and quality requirements to achieve commercially viable manufacturing costs. Continuous improvement programs identify opportunities for cost reduction while maintaining product quality standards.

Risk management systems identify potential failure modes and implement appropriate mitigation strategies [28]. Hazard and Operability studies systematically evaluate process safety risks, while Failure Mode and Effects Analysis identifies potential quality risks and their prevention measures. These risk assessment tools help ensure robust manufacturing operations that consistently produce high-quality pharmaceutical products.

The complexity of Deanxit synthesis, involving two distinct active pharmaceutical ingredients with different chemical properties, amplifies many of these industrial-scale challenges. Coordination between multiple synthesis streams, intermediate storage and handling, final formulation blending, and quality control testing requires sophisticated manufacturing systems and experienced technical personnel. Success in industrial-scale Deanxit production depends on comprehensive understanding of both individual component synthesis and their integration into the final pharmaceutical product.

Purity

Exact Mass

Appearance

Storage

Dates

2: Li JY, Zhang WH, Huang CL, Huang D, Zuo GW, Liang LX. Deanxit relieves symptoms in a patient with jackhammer esophagus: A case report. World J Gastrointest Endosc. 2017 Dec 16;9(12):590-593. doi: 10.4253/wjge.v9.i12.590. PubMed PMID: 29290915; PubMed Central PMCID: PMC5740105.

3: Yang XY, Guo CY, Zhang X, Zhong YQ, Tian C. [Effect analysis on Deanxit combined with Shuganjieyu capsule in the treatment of refractory gastroesophageal reflux disease]. Zhonghua Yi Xue Za Zhi. 2017 Nov 28;97(44):3475-3479. doi: 10.3760/cma.j.issn.0376-2491.2017.44.008. Chinese. PubMed PMID: 29275582.

4: Lou Z. It is vital to identify the underlying cause of chronic laryngopharyngeal neuropathy. Am J Otolaryngol. 2018 Jan - Feb;39(1):74-75. doi: 10.1016/j.amjoto.2017.11.001. Epub 2017 Nov 7. PubMed PMID: 29132730.

5: Yi ZG, Yang XH, Ren JJ, Peng WH, Liang QL. [Clinical observation of flupentixol and melitracen combined with specific immunotherapy for treatment of allergic rhinitis patients with anxiety and depression]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2017 Jan;31(1):34-37. doi: 10.13201/j.issn.1001-1781.2017.01.010. Chinese. PubMed PMID: 29774682.

6: Solanki MS, Banwari G. Irrational fixed dose combinations of psychotropic drugs in India: Cause of concern. Indian J Pharmacol. 2016 Jul-Aug;48(4):468-469. PubMed PMID: 27756968; PubMed Central PMCID: PMC4980945.

7: Lv X, Wang B, Chen Jianbin, Ye J. [Clinical observation of depression after breast cancer operation treated with aurieular point sticking therapy]. Zhongguo Zhen Jiu. 2015 May;35(5):447-50. Chinese. PubMed PMID: 26255515.

8: Yan XJ, Li WT, Chen X, Wang EM, Liu Q, Qiu HY, Cao ZJ, Chen SL. Effect of clinician-patient communication on compliance with flupentixol-melitracen in functional dyspepsia patients. World J Gastroenterol. 2015 Apr 21;21(15):4652-9. doi: 10.3748/wjg.v21.i15.4652. PubMed PMID: 25914475; PubMed Central PMCID: PMC4402313.

9: Ma XJ, Zhao J, Feng ZY, Chang JM, Meng S, Liu HZ, Fan KF. [Effects of modified Ganmai Dazao decoction on neuroendocrine system in patients with climacteric depression]. Zhongguo Zhong Yao Za Zhi. 2014 Dec;39(23):4680-4. Chinese. PubMed PMID: 25911823.

10: Yu X, Zhang X, Liu X. [Efficacy on somatoform pain disorder treated with resuscitation and tranquilization acupuncture technique]. Zhongguo Zhen Jiu. 2015 Jan;35(1):25-9. Chinese. PubMed PMID: 25906561.

11: Wang L, Zhong Z, Hu J, Rong X, Liu J, Xiao S, Liu Z. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial. BMC Psychiatry. 2015 Apr 14;15:84. doi: 10.1186/s12888-015-0449-2. PubMed PMID: 25879863; PubMed Central PMCID: PMC4403889.

12: Zheng JR, Xie YM. [HIS-based analysis of comorbid characteristics and combined treatment of Chinese and western medicine in patients with depressive disorder]. Zhongguo Zhong Yao Za Zhi. 2014 Sep;39(18):3454-61. Chinese. PubMed PMID: 25532377.

13: Yu YY, Fang DC, Fan LL, Chang H, Wu ZL, Cao Y, Lan CH. Efficacy and safety of esomeprazole with flupentixol/melitracen in treating gastroesophageal reflux disease patients with emotional disorders. J Gastroenterol Hepatol. 2014 Jun;29(6):1200-6. PubMed PMID: 24955450.

14: Peng L, Zhang X, Kang DY, Liu XT, Hong Q. Effectiveness and safety of Wuling capsule for post stroke depression: a systematic review. Complement Ther Med. 2014 Jun;22(3):549-66. doi: 10.1016/j.ctim.2014.04.005. Epub 2014 May 6. Review. PubMed PMID: 24906594.

15: Liu EJ, Zhang WL, Bai YP. [Observation on clinical efficacy of depression treated with the alliance of acupuncture and medication]. Zhongguo Zhen Jiu. 2013 Jun;33(6):497-500. Chinese. PubMed PMID: 23967634.

16: Lu LL, Shen XH, Chen JX. [Xuefu zhuyu oral liquid intervened stress-stimulated depression model rats]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2013 May;33(5):638-40. Chinese. PubMed PMID: 23905383.

17: Zhang Y, Becker T, Kösters M. Preliminary study of patterns of medication use for depression treatment in China. Asia Pac Psychiatry. 2013 Dec;5(4):231-6. doi: 10.1111/appy.12022. Epub 2012 Dec 20. Review. PubMed PMID: 23857675.

18: Cao H, Ju K, Zhong L, Meng T. Efficacy of hyperbaric oxygen treatment for depression in the convalescent stage following cerebral hemorrhage. Exp Ther Med. 2013 Jun;5(6):1609-1612. Epub 2013 Apr 2. PubMed PMID: 23837040; PubMed Central PMCID: PMC3702722.

19: Bhaumik S. India's health ministry bans pioglitazone, metamizole, and flupentixol-melitracen. BMJ. 2013 Jul 5;347:f4366. doi: 10.1136/bmj.f4366. Erratum in: BMJ. 2015;350:h1232. PubMed PMID: 23833116.

20: Chen YH, Chen XK, Yin XJ. [Comparison of the therapeutic effects of electroacupuncture and probiotics combined with deanxit in treating diarrhea-predominant irritable bowel syndrome]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2012 May;32(5):594-8. Chinese. PubMed PMID: 22679715.